molecular formula C8H6F3NO B3428332 N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine CAS No. 67655-83-8

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

Cat. No.: B3428332
CAS No.: 67655-83-8
M. Wt: 189.13 g/mol
InChI Key: TUKWYJVGKNCDJJ-KPKJPENVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is a chemical compound with the molecular formula C8H6F3NO and a molecular weight of 189.14 g/mol . It is also known by its IUPAC name, (1Z)-2,2,2-trifluoro-1-phenylethanone oxime . This compound is characterized by the presence of a trifluoromethyl group attached to a phenylethylidene moiety, making it a valuable intermediate in various chemical reactions.

Mechanism of Action

Target of Action

It is known that the compound is used as an organocatalyst for the oxidation of tertiary amines and azines to n-oxides .

Mode of Action

As an organocatalyst, it likely facilitates the oxidation of tertiary amines and azines to n-oxides . This process involves the transfer of an oxygen atom from the catalyst to the substrate, resulting in the formation of N-oxides.

Biochemical Pathways

Given its role as an organocatalyst in the oxidation of tertiary amines and azines, it likely plays a role in the metabolism of these compounds .

Result of Action

As an organocatalyst, it likely facilitates the oxidation of tertiary amines and azines, resulting in the formation of n-oxides . This could potentially alter the activity of these compounds and affect cellular processes.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 2,2,2-Trifluoroacetophenone oxime. For example, the synthesis of 2,2,2-Trifluoroacetophenone involves a reaction at -40℃ , suggesting that low temperatures may be necessary for its stability or activity. Additionally, the presence of strong acids or bases could potentially affect its activity or stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine typically involves the reaction of 2,2,2-trifluoroacetophenone with hydroxylamine . The reaction is carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the oxime derivative. The reaction can be represented as follows:

C6H5COCF3+NH2OHC6H5C(=NOH)CF3\text{C}_6\text{H}_5\text{COCF}_3 + \text{NH}_2\text{OH} \rightarrow \text{C}_6\text{H}_5\text{C}(=NOH)\text{CF}_3 C6​H5​COCF3​+NH2​OH→C6​H5​C(=NOH)CF3​

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

    Reduction: Reduction reactions can convert the oxime group to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenylethylidene derivatives.

Scientific Research Applications

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein modification.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-trifluoroacetophenone oxime
  • 2,2,2-trifluoro-1-phenylethanone oxime

Uniqueness

N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in the synthesis of pharmaceuticals and agrochemicals .

Properties

CAS No.

67655-83-8

Molecular Formula

C8H6F3NO

Molecular Weight

189.13 g/mol

IUPAC Name

(NE)-N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

InChI

InChI=1S/C8H6F3NO/c9-8(10,11)7(12-13)6-4-2-1-3-5-6/h1-5,13H/b12-7+

InChI Key

TUKWYJVGKNCDJJ-KPKJPENVSA-N

SMILES

C1=CC=C(C=C1)C(=NO)C(F)(F)F

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\O)/C(F)(F)F

Canonical SMILES

C1=CC=C(C=C1)C(=NO)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 2
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 3
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 4
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 5
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine
Reactant of Route 6
N-(2,2,2-trifluoro-1-phenylethylidene)hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.